molecular formula C25H29NO6 B2667779 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one CAS No. 903188-86-3

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one

Cat. No. B2667779
CAS RN: 903188-86-3
M. Wt: 439.508
InChI Key: JHPNABKDGOFUMU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Fluorescent Probes for Hypoxic Cells

A study developed a novel fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, using a structure that includes morpholine groups and a 4-nitroimidazole moiety as a hypoxic trigger. This probe displayed high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission, making it useful for imaging the hypoxic status of tumor cells like HeLa cells. This innovation aims to enhance biomedical research applications in disease-relevant hypoxia imaging (Feng et al., 2016).

P-glycoprotein Inhibitor Metabolism

Research on HM-30181, a new P-glycoprotein inhibitor related to chromenone compounds, investigated its in vitro and in vivo metabolic pathways in rats. This study identified various metabolites and provided insights into the metabolic routes, including O-demethylation, hydrolysis, and hydroxylation. Such research highlights the compound's potential in understanding drug resistance mechanisms in cancer therapy (Paek et al., 2006).

Crown Ethers Based on Chromenones

The synthesis and complexation study of novel 3-methoxyphenyl chromenone crown ethers were conducted, demonstrating their ability to form stable complexes with sodium and potassium ions. This research indicates potential applications in material science, specifically in the design of ion-selective sensors and molecular recognition materials (Gündüz et al., 2006).

COX-2 Inhibition for Anti-inflammatory Applications

A molecular characterization and biological activity study of a novel selective COX-2 inhibitor showed promise for anti-inflammatory applications. This research underscores the therapeutic potential of chromenone derivatives in treating inflammation-related diseases (Rullah et al., 2015).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-16-14-26(15-17(2)31-16)9-10-30-20-7-5-19-11-21(25(27)32-23(19)13-20)18-6-8-22(28-3)24(12-18)29-4/h5-8,11-13,16-17H,9-10,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNABKDGOFUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one

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